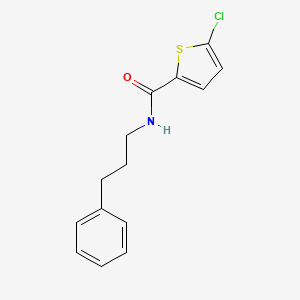
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide
Overview
Description
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system. Since then, it has become a widely used tool in scientific research to understand the mechanisms of the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system. It is also stable and easy to handle, making it ideal for use in in vitro and in vivo experiments. However, this compound 55,940 also has several limitations. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also highly potent, which can make it difficult to control the dose and avoid potential toxic effects.
Future Directions
There are several future directions for research on 5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940. One area of interest is the potential therapeutic applications of this compound 55,940 in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis. Another area of interest is the development of novel cannabinoid-based therapies that can target specific receptors or pathways in the endocannabinoid system. Additionally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on various physiological processes.
Scientific Research Applications
5-chloro-N-(3-phenylpropyl)-2-thiophenecarboxamide 55,940 is widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is used to investigate the mechanisms of action of cannabinoids and their effects on various physiological processes, including pain, inflammation, and neuroprotection. This compound 55,940 is also used to study the role of the endocannabinoid system in various diseases, including cancer, epilepsy, and multiple sclerosis.
properties
IUPAC Name |
5-chloro-N-(3-phenylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-13-9-8-12(18-13)14(17)16-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXPOGTMKCFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
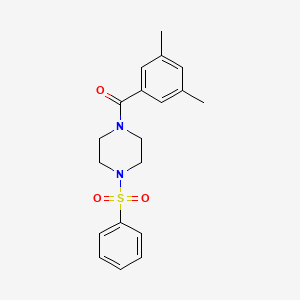
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)
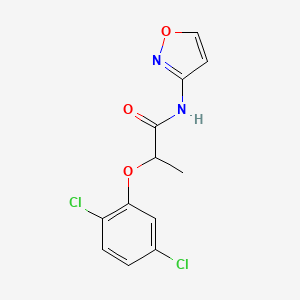

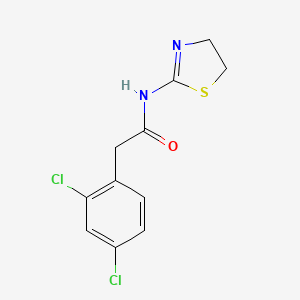

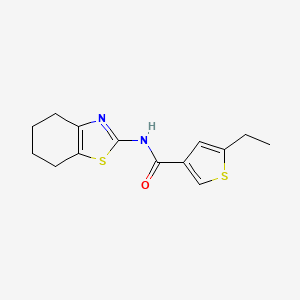
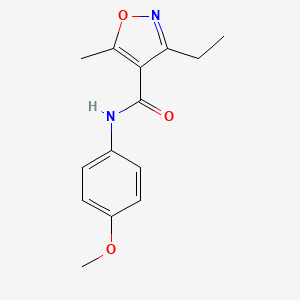
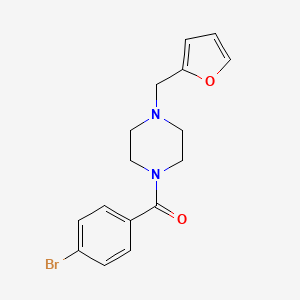
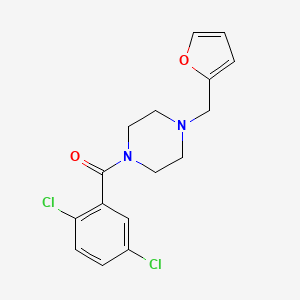
amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)